2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
Properties
CAS No. |
1251545-25-1 |
|---|---|
Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.515 |
IUPAC Name |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
InChI Key |
VFMITLMRNOVQAS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .
Biochemical Pathways
The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .
Biological Activity
The compound 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.45 g/mol. The structure features a pyrazoloquinoline core, which is known for its diverse pharmacological properties.
Research indicates that compounds within the pyrazoloquinoline class often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Many pyrazoloquinolines act as inhibitors of various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : These compounds can inhibit nitric oxide production and cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antioxidant Activity : Some studies suggest that pyrazoloquinolines possess antioxidant properties that help mitigate oxidative stress in cells.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazoloquinolines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives similar to 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values as low as 0.01 µM have been reported for structurally related compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | HCT116 | 0.03 |
| Compound C | NCI-H460 | 0.05 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Nitric Oxide Inhibition : Studies indicate that certain derivatives can significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .
| Compound | NO Production Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | 75% | 10 |
| Compound E | 80% | 5 |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of a closely related pyrazoloquinoline derivative in a xenograft model of breast cancer. The compound demonstrated significant tumor growth inhibition compared to controls, with mechanisms linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammation Model : In another study assessing chronic inflammation models in mice, administration of the compound led to reduced inflammatory markers and improved histological outcomes in tissues affected by inflammation.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) , which shares the pyrazoloquinoline core but differs in substituents:
Key differences :
- The target compound’s quinoline extension (vs.
- The phenethyl carboxamide at position 8 may improve membrane permeability compared to 7f’s ethyl ester, which is more polar and prone to hydrolysis .
Physicochemical Properties
Limited data exist for the target compound, but comparisons with 7f highlight trends:
Insights :
- The higher carbon content in 7f (70.23% vs. ~75–80% estimated for the target compound) reflects differences in substituent bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
